molecular formula C8H16N2OS B6256841 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one CAS No. 1599171-90-0

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one

Cat. No.: B6256841
CAS No.: 1599171-90-0
M. Wt: 188.29 g/mol
InChI Key: BJEACEBFWLNDIS-UHFFFAOYSA-N
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Description

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidin-4-one ring core. Key structural attributes include:

  • Methyl substitution at position 2 of the ring.
  • A 1-(methylsulfanyl)propan-2-yl side chain at position 2. This compound belongs to the imidazolidinone class, which is known for diverse biological activities, including antitumor and antimicrobial properties .

Properties

CAS No.

1599171-90-0

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

2-methyl-3-(1-methylsulfanylpropan-2-yl)imidazolidin-4-one

InChI

InChI=1S/C8H16N2OS/c1-6(5-12-3)10-7(2)9-4-8(10)11/h6-7,9H,4-5H2,1-3H3

InChI Key

BJEACEBFWLNDIS-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(=O)N1C(C)CSC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylimidazolidin-4-one with 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of various substituted imidazolidinone derivatives.

Scientific Research Applications

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity, leading to various biological effects. The imidazolidinone ring structure can also play a role in its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one
  • Structure : Imidazolidin-2-one core with acetyl (position 1) and phenylsulfanyl (position 4) substituents.
  • Key Differences :
    • The core ring is imidazolidin-2-one (vs. imidazolidin-4-one in the target compound).
    • Bulky phenylsulfanyl group introduces steric hindrance and enhances lipophilicity (higher LogP vs. methylsulfanyl).
  • Crystallography : Single-crystal X-ray diffraction reveals planar ring geometry stabilized by intramolecular hydrogen bonds .
1-Acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one
  • Structure : Similar to the above but with an additional methoxy group at position 3.
  • Key Differences :
    • Methoxy substitution increases polarity and hydrogen-bonding capacity (higher PSA vs. target compound).
    • Demonstrated antitumor activity in preclinical studies, emphasizing the role of electron-withdrawing groups .

Functional Group Analogues

2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one (Compound 1)
  • Structure : Imidazol-4-one core with bromoindole and methyl substituents.
  • Amino group at position 2 increases basicity (pKa ~8.5) compared to the target compound’s neutral methyl group.
5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one (Compound 2)
  • Structure : Imidazolidin-4-one core with fluoroindole and dimethyl groups.
  • Key Differences: Fluorine substitution improves metabolic stability and membrane permeability. Imino group at position 2 creates a conjugated system, altering electron distribution.

Physicochemical Properties of Analogues

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Notable Features
Target Compound ~230 (estimated) ~1.5 0 3 ~50 (estimated) Methylsulfanyl enhances lipophilicity
1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one 278.35 2.8 1 4 73.8 High crystallinity, planar structure
Compound 1 352.2 3.1 2 4 89.7 Bromoindole increases steric bulk
Compound 2 316.3 2.7 1 3 67.9 Fluorine improves bioavailability
1-[2-[[2-Hydroxy-3-(2-propen-1-yloxy)propyl]amino]ethyl]-2-imidazolidinone 243.30 -1.2 3 4 73.8 Hydroxy and propenyloxy enhance solubility

Research Findings and Implications

Structural Insights

  • Electron Density Analysis: Computational tools like Multiwfn reveal that the methylsulfanyl group in the target compound contributes to localized electron density, influencing noncovalent interactions (e.g., van der Waals forces) with hydrophobic protein pockets .
  • Crystallography: SHELX software has been instrumental in resolving the planar geometry of imidazolidinone analogs, highlighting conformational rigidity compared to flexible side chains in derivatives like .

Biological Activity

2-methyl-3-[1-(methylsulfanyl)propan-2-yl]imidazolidin-4-one is a synthetic compound characterized by its imidazolidinone structure, which includes a methylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C8H16N2OS
  • Molecular Weight : 188.29 g/mol
  • CAS Number : 1599171-90-0
  • IUPAC Name : this compound
PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in common organic solvents like ethanol and DMSO

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylimidazolidin-4-one with 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. This method allows for the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of imidazolidinones can inhibit bacterial growth, making them potential candidates for antibiotic development. The presence of the methylsulfanyl group may enhance this activity by affecting the compound's interaction with microbial targets .

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies typically utilize MTT assays to determine the half-maximal inhibitory concentration (IC50), revealing promising results for apoptosis induction in cancer cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116XXInduction of apoptosis
MCF-7XXCell cycle arrest (G0/G1 phase increase)
HeLaXXModulation of p53 pathways

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, modulating their activities. The methylsulfanyl group could influence binding affinities and selectivity towards biological targets, while the imidazolidinone ring contributes to the compound's stability and reactivity in biological systems .

Case Studies

A notable case study investigated a series of imidazolidinone derivatives, including those related to this compound. These derivatives were tested for their ability to induce apoptosis in cancer cells harboring both wild-type and mutant p53. Results indicated that certain compounds led to significant cell cycle arrest and increased sub-G1 populations, suggesting effective induction of apoptosis .

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